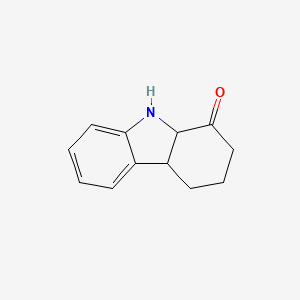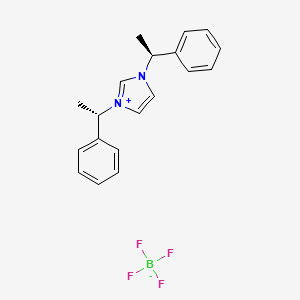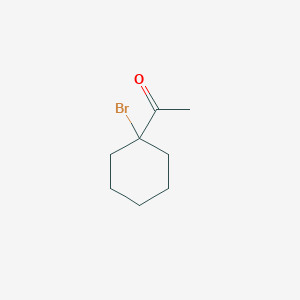![molecular formula C20H10Cl3N3O3 B13910491 2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0483605 is a potent and brain-penetrated positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). It exhibits excellent activity at both human and rat mGlu1 receptors, with effective concentration (EC50) values of 390 and 356 nanomolar, respectively . This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VU0483605 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridinecarboxamide core and subsequent chlorination reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with reagents like thionyl chloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of VU0483605 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
VU0483605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
VU0483605 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of mGlu1 receptors and their role in synaptic transmission.
Biology: Investigated for its effects on neuronal signaling pathways and its potential to modulate neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting mGlu1 receptors .
Mécanisme D'action
VU0483605 exerts its effects by acting as a positive allosteric modulator of the mGlu1 receptor. It binds to an allosteric site on the receptor, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to increased activation of downstream signaling pathways, which can influence various physiological processes such as synaptic plasticity, learning, and memory .
Comparaison Avec Des Composés Similaires
Similar Compounds
VU0469650: Another positive allosteric modulator of mGlu1 with similar activity but different pharmacokinetic properties.
VU0424465: A compound with comparable mGlu1 modulation but distinct chemical structure and binding affinity.
VU0360172: Exhibits mGlu1 modulation but with a different mechanism of action and receptor selectivity
Uniqueness of VU0483605
VU0483605 stands out due to its high potency, brain penetration, and selectivity for mGlu1 receptors. Its ability to cross the blood-brain barrier makes it particularly valuable for studying central nervous system disorders. Additionally, its favorable pharmacokinetic profile and minimal off-target effects contribute to its uniqueness among similar compounds .
Propriétés
Formule moléculaire |
C20H10Cl3N3O3 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-13-5-1-3-11-16(13)20(29)26(19(11)28)15-7-6-10(9-14(15)22)25-18(27)12-4-2-8-24-17(12)23/h1-9H,(H,25,27) |
Clé InChI |
YDCNQRJIGUTXNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)



![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
